2-Amino-6-methylbenzamide
CAS No.: 1885-31-0
Cat. No.: VC21253007
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1885-31-0 |
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Molecular Formula | C8H10N2O |
Molecular Weight | 150.18 g/mol |
IUPAC Name | 2-amino-6-methylbenzamide |
Standard InChI | InChI=1S/C8H10N2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) |
Standard InChI Key | IYKKLCLIASEVDG-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)N)C(=O)N |
Canonical SMILES | CC1=C(C(=CC=C1)N)C(=O)N |
Introduction
Chemical Identity and Structure
2-Amino-6-methylbenzamide (CAS: 1885-31-0) is an aromatic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . Its structure consists of a benzene ring with an amino group (-NH2) at position 2, a methyl group (-CH3) at position 6, and a carboxamide group (-CONH2) attached to the ring. This structural arrangement contributes to its chemical versatility in various reactions.
Identification Parameters
The compound can be identified through various chemical descriptors as detailed in Table 1:
Parameter | Value |
---|---|
IUPAC Name | 2-amino-6-methylbenzamide |
CAS Number | 1885-31-0 |
Molecular Formula | C8H10N2O |
Molecular Weight | 150.18 g/mol |
InChI | 1S/C8H10N2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) |
InChI Key | IYKKLCLIASEVDG-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)N)C(=O)N |
Table 1: Chemical Identification Parameters for 2-Amino-6-methylbenzamide
Physical and Chemical Properties
The physical and chemical properties of 2-Amino-6-methylbenzamide are essential for understanding its behavior in various chemical environments and applications.
Physical Properties
2-Amino-6-methylbenzamide appears as a white to off-white solid at room temperature . Its physical characteristics are summarized in Table 2:
Property | Value |
---|---|
Physical State | Solid |
Appearance | White to Off-White Solid |
Melting Point | 134-136°C |
Solubility | Slightly soluble in DMSO and Methanol |
Storage Conditions | Dark place, inert atmosphere, room temperature |
Shipping Temperature | Normal/Room Temperature |
Table 2: Physical Properties of 2-Amino-6-methylbenzamide
Chemical Reactivity
The chemical reactivity of 2-Amino-6-methylbenzamide is largely influenced by its functional groups. The primary amine group at position 2 makes it amenable to various coupling reactions, while the amide group provides additional reactivity options. The methyl group at position 6 affects the electronic properties of the aromatic ring, influencing its reactivity patterns .
Synthesis Methods
Several approaches have been documented for the synthesis of 2-Amino-6-methylbenzamide and its derivatives, with variations depending on the intended application and scale of production.
Laboratory Synthesis
The preparation of 2-Amino-6-methylbenzamide derivatives often involves multi-step reactions with specific reagents and conditions. One documented method includes:
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Preparation of intermediate compounds through reactions with acid anhydrides
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Coupling reactions with appropriate reagents to form the desired benzamide structure
Preparation of Derivatives
The synthesis of 2-Amino-6-methylbenzamide derivatives typically follows a general procedure as described below:
In a typical procedure, intermediates (1.0 mmol) in DMF (5 mL) are combined with BOP (0.6 mmol), DMAP (2.0 mmol), and TEA (1.2 mmol). The reaction mixture is stirred for 10-15 minutes at room temperature before adding 1,2-diaminobenzene (1.5 mmol). The resulting mixture is stirred for 48 hours at room temperature. After solvent removal, the residue is redissolved in ethyl acetate, washed, dried, and purified through column chromatography to yield the target compounds .
Industrial Applications
For industrial applications, 2-Amino-6-methylbenzamide has been utilized in the preparation of more complex structures. One documented example involves the reaction of 2-Amino-6-methylbenzamide with 2-ethoxybenzoyl chloride in pyridine at room temperature, followed by purification steps to yield 2-(2-Ethoxybenzamido)-6-methylbenzamide with a 63% yield .
Research Applications and Biological Activity
2-Amino-6-methylbenzamide and its derivatives have demonstrated significant potential in various research applications, particularly in pharmaceutical development.
Pharmaceutical Research
Recent studies have highlighted the importance of 2-Amino-6-methylbenzamide derivatives in pharmaceutical research. These compounds have been investigated for their potential applications in developing new therapeutic agents .
A related structural analog, 2-amino-6-methylphenol derivatives, has demonstrated remarkable inhibition of RSL3-induced ferroptosis, exhibiting EC50 values ranging from 25 nM to 207 nM. These compounds effectively prevent the accumulation of lipid peroxides in living cells and have shown promising results in protecting mice from kidney ischemia-reperfusion injury .
Structure-Activity Relationships
The chemical structure of 2-Amino-6-methylbenzamide allows for various modifications to enhance its biological activity. Studies have shown that:
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The amino group at position 2 is crucial for specific biological interactions
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The methyl group at position 6 contributes to the compound's lipophilicity
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The amide group provides hydrogen bonding capabilities essential for molecular recognition
PBRM1 Bromodomain Inhibition
Recent research has investigated the role of compounds structurally related to 2-Amino-6-methylbenzamide in PBRM1 bromodomain inhibition. Through NMR fragment screening, researchers identified potential inhibitors that could be valuable in understanding cancer pathogenesis and immunotherapy responses .
Classification | Description |
---|---|
Signal Word | Warning (GHS07) |
Hazard Statements | H302: Harmful if swallowed |
H312: Harmful in contact with skin | |
H315: Causes skin irritation | |
H319: Causes serious eye irritation | |
H332: Harmful if inhaled | |
H335: May cause respiratory irritation |
Table 3: GHS Hazard Classification for 2-Amino-6-methylbenzamide
Comparative Analysis with Related Compounds
2-Amino-6-methylbenzamide belongs to a broader class of benzamide derivatives with varying structural features and applications. Understanding its relationship with similar compounds provides valuable insights into structure-activity relationships.
Structural Analogs
Several structural analogs of 2-Amino-6-methylbenzamide have been studied, including:
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2-Amino-6-chloro-N-methylbenzamide: Features a chlorine substituent instead of a methyl group and an N-methyl amide group
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2,6-dichloro-N-methylbenzamide: Contains two chlorine substituents and an N-methyl amide group
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2-Amino-6-methylpyrazine: Contains a pyrazine ring instead of a benzene ring
Functional Comparison
The differences in functional groups among these related compounds lead to distinct chemical and biological properties:
Compound | Key Structural Difference | Effect on Properties |
---|---|---|
2-Amino-6-methylbenzamide | Standard reference | Baseline properties |
2-Amino-6-chloro-N-methylbenzamide | Chlorine instead of methyl, N-methyl amide | Different electronic properties, increased lipophilicity |
2,6-dichloro-N-methylbenzamide | Two chlorine substituents, N-methyl amide | Enhanced electrophilicity, different reactivity pattern |
2-Amino-6-methylpyrazine | Pyrazine ring instead of benzene | Different electronic distribution, increased water solubility |
Table 4: Comparison of 2-Amino-6-methylbenzamide with Structural Analogs
Current Research Trends and Future Perspectives
Recent scientific literature indicates growing interest in 2-Amino-6-methylbenzamide and related compounds, particularly in medicinal chemistry and materials science.
Emerging Applications
Current research trends suggest expanding applications for 2-Amino-6-methylbenzamide in:
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Development of new ferroptosis inhibitors based on structurally similar compounds
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Exploration of its potential in PBRM1 bromodomain inhibition for cancer treatment
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Investigation of its role in the synthesis of compounds with specific biological activities
Future Research Directions
Future research involving 2-Amino-6-methylbenzamide might focus on:
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